molecular formula C20H19ClN4O2 B2828727 13-chloro-N-(3,4-dimethylphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide CAS No. 2034267-36-0

13-chloro-N-(3,4-dimethylphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide

Cat. No.: B2828727
CAS No.: 2034267-36-0
M. Wt: 382.85
InChI Key: BVVYLCHBRVALRF-UHFFFAOYSA-N
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Description

8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrimidine ring fused with a pyridine ring, along with a chloro and dimethylphenyl substituent. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Scientific Research Applications

8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For example, many drugs with a pyrimidine ring are used as anticancer or antimicrobial agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some compounds with a pyrimidine ring can be toxic or carcinogenic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in medicine or other fields, studying its physical and chemical properties, or developing new methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the dimethylphenyl group: This step often involves a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, often involving heating and the use of solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidine
  • 5-(4-chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione
  • 5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

8-chloro-N-(3,4-dimethylphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide stands out due to its unique fused ring structure and the presence of both chloro and dimethylphenyl substituents. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

13-chloro-N-(3,4-dimethylphenyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c1-12-3-5-15(9-13(12)2)22-20(27)24-8-7-17-16(11-24)19(26)25-10-14(21)4-6-18(25)23-17/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVYLCHBRVALRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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